
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases. This compound was first synthesized by scientists at the University of Illinois in 2009 and has since been the subject of numerous scientific studies. In
作用机制
The mechanism of action of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves the inhibition of a group of enzymes known as phospholipase D (PLD). PLD plays a crucial role in various cellular processes, including cell proliferation, migration, and signaling. By inhibiting PLD, this compound can disrupt these processes and induce cell death in cancer cells. Additionally, this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are regulated by PLD.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of PLD activity, induction of cell death in cancer cells, and reduction of inflammation in animal models. Additionally, studies have shown that this compound can reduce the formation of atherosclerotic plaques and lower blood pressure in animal models of hypertension.
实验室实验的优点和局限性
One of the major advantages of using 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide in lab experiments is its specificity for PLD, which allows researchers to study the role of PLD in various cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low potency compared to other PLD inhibitors, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide, including its potential use in combination therapy for cancer treatment, its role in regulating autophagy, and its effects on neuronal function. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in animal models and humans. Overall, this compound has shown great potential as a therapeutic agent for various diseases and warrants further investigation.
合成方法
The synthesis of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves a multi-step process that begins with the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to produce this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce cell death in various types of cancer, including breast, lung, and pancreatic cancer. Inflammation is also a major area of research for this compound, and studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
属性
IUPAC Name |
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMPEIKXFDWOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

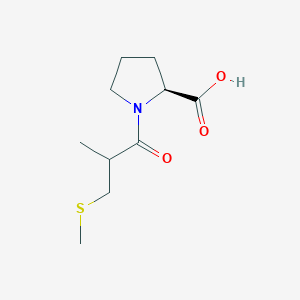
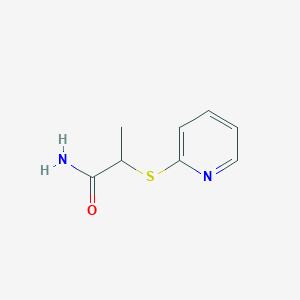
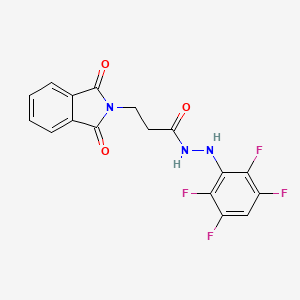
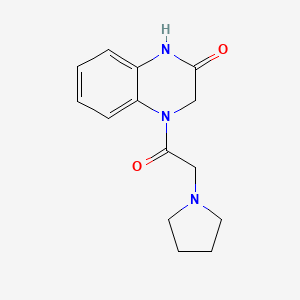
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
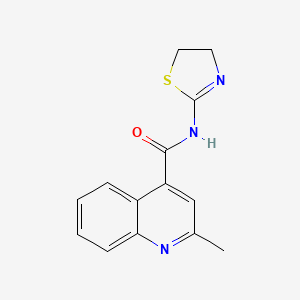

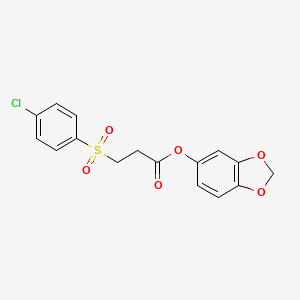

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)